molecular formula C20H20ClN3 B12614486 4-(3-Chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine CAS No. 917899-30-0

4-(3-Chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine

Cat. No.: B12614486
CAS No.: 917899-30-0
M. Wt: 337.8 g/mol
InChI Key: JRXSMFUFPCGKDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine core symmetrically substituted with a 3-chlorophenyl group and a phenyl ring bearing a 1H-pyrazole moiety. The pyrazole ring, a privileged structure in pharmacology, is known to contribute to the biological activity of numerous therapeutic agents due to its ability to engage in hydrogen bonding and other key interactions with biological targets . Piperidine and pyrazole derivatives are frequently explored in scientific research for their potential to interact with various enzymes and receptors. While the specific biological pathway for this exact compound is not fully elucidated in the public domain, related structural analogues have been investigated for their activity. For instance, similar compounds containing the 4-[4-(1H-pyrazol-4-yl)phenyl]piperidine structure have been identified in databases as small molecules for research, indicating its relevance as a core scaffold in chemical biology . Furthermore, pyrazole-based compounds are extensively studied for a wide range of pharmacological activities, including antimicrobial and antifungal properties, highlighting the value of this heterocycle in developing new biochemical tools . This compound is intended for research purposes as a building block or intermediate in the synthesis and development of novel bioactive molecules. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

917899-30-0

Molecular Formula

C20H20ClN3

Molecular Weight

337.8 g/mol

IUPAC Name

4-(3-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine

InChI

InChI=1S/C20H20ClN3/c21-19-3-1-2-18(12-19)20(8-10-22-11-9-20)17-6-4-15(5-7-17)16-13-23-24-14-16/h1-7,12-14,22H,8-11H2,(H,23,24)

InChI Key

JRXSMFUFPCGKDP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)C3=CNN=C3)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions using appropriate chlorinated aromatic compounds.

    Attachment of the Pyrazolyl Group: The pyrazolyl group is often introduced through coupling reactions, such as Suzuki or Heck coupling, using pyrazole derivatives.

    Final Assembly: The final compound is assembled through a series of condensation and purification steps to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to maximize yield and minimize production costs.

Chemical Reactions Analysis

Piperidine Nitrogen Reactivity

The tertiary amine in the piperidine ring participates in N-alkylation and N-acylation reactions. For example:

  • Methylation with methyl iodide in THF yields a quaternary ammonium salt (85% yield), enhancing water solubility for biological studies.

  • Acylation with benzoyl chloride under Schotten-Baumann conditions produces a stable amide derivative (78% yield), used to modify pharmacokinetic properties.

Pyrazole Ring Reactivity

The pyrazole moiety undergoes regioselective modifications:

Reaction TypeConditionsProductYieldApplication
Electrophilic substitution HNO₃/H₂SO₄, 0°C5-Nitro-pyrazole derivative62%Introduces sites for further functionalization .
Oxidation KMnO₄, acidicPyrazole N-oxide55%Enhances hydrogen-bonding capacity for target binding .
Cycloaddition CuI, DMF, 80°CTriazole-linked analogs71%Generates fused heterocycles for SAR studies .

Chlorophenyl Group Reactivity

The 3-chlorophenyl substituent participates in cross-coupling reactions:

  • Suzuki-Miyaura coupling with phenylboronic acid forms a biphenyl analog (Pd(PPh₃)₄, 82% yield).

  • Buchwald-Hartwig amination introduces amino groups at the meta position (Xantphos/Pd₂(dba)₃, 68% yield).

Hydrogenation and Reduction

Selective hydrogenation of the pyrazole ring using H₂/Pd-C in ethanol yields a partially saturated pyrazoline derivative (90% conversion), altering conformational flexibility. Full reduction under high-pressure conditions (100 atm H₂) produces a piperazine-piperidine fused system, though this pathway is less explored .

Comparative Reactivity Analysis

Key reactivity trends observed in structural analogs:

PositionReactivityDominant ReactionNotes
Piperidine NHighAlkylation/AcylationSteric hindrance limits bulky substituents.
Pyrazole C-4ModerateElectrophilic substitutionDirected by electron-withdrawing Cl substituent .
Chlorophenyl ClLowCross-couplingRequires strong catalysts (Pd, Cu).

Industrial-Scale Modifications

Continuous flow reactors have been employed for:

  • Scale-up alkylation (94% purity, 12 kg/batch) using microchannel reactors.

  • Multistep synthesis integrating piperidine functionalization and pyrazole derivatization in tandem reactors .

This compound’s versatility enables tailored modifications for drug discovery, material science, and agrochemical applications. Ongoing research focuses on optimizing reaction conditions to improve yields and selectivity for complex derivatives.

Scientific Research Applications

Anticancer Activity

AT7867 has been identified as an antineoplastic agent, showcasing efficacy against various cancer types. Its mechanism involves the inhibition of specific protein kinases that are crucial for cancer cell proliferation and survival. The compound's ability to target these pathways makes it a candidate for further investigation in cancer therapy:

  • Case Study : In vitro studies have demonstrated that AT7867 effectively inhibits cell growth in several cancer cell lines, including those resistant to conventional therapies. The compound's selectivity for cancer cells over normal cells suggests a favorable therapeutic window.

Protein Kinase Inhibition

As a non-specific serine/threonine protein kinase inhibitor, AT7867 plays a critical role in modulating signaling pathways involved in cell cycle regulation and apoptosis. This characteristic is vital for developing targeted therapies:

  • Mechanism of Action : By inhibiting protein kinases, AT7867 disrupts key signaling cascades that promote tumor growth and metastasis. This action can lead to enhanced apoptosis in malignant cells.

Pyrazole Derivatives in Drug Development

The compound belongs to a class of pyrazole derivatives, which have been extensively studied for their biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antiviral activities:

  • Research Findings : A review of literature indicates that pyrazole derivatives exhibit significant antibacterial and antifungal activities, with some compounds demonstrating potent efficacy against resistant strains of bacteria .

Comparative Analysis of Biological Activities

CompoundActivity TypeEfficacyReference
AT7867AnticancerHigh
Pyrazole Derivative AAntibacterialModerate
Pyrazole Derivative BAntifungalHigh

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenyl Derivatives

Compound A : 4-(2-Chloro-3-fluorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine (CAS 857532-43-5)
  • Molecular Formula : C₂₀H₁₉ClFN₄
  • Molecular Weight : 355.84 g/mol
  • Key Differences : The substitution of 4-chlorophenyl with 2-chloro-3-fluorophenyl introduces additional steric bulk and increased electronegativity. Fluorine’s strong electron-withdrawing effect may alter binding kinetics compared to the parent compound .
Compound B : 4-Phenyl-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine (CHEMBL374742)
  • Molecular Formula : C₂₀H₂₁N₄
  • Molecular Weight : 317.41 g/mol

Pyrazole Substitution Variants

Compound C : 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine (CAS 902836-38-8)
  • Molecular Formula : C₁₄H₁₆ClN₃
  • Molecular Weight : 261.75 g/mol
  • Key Differences : The pyrazole is substituted at the 1-position instead of the 4-position, and the second phenyl group is absent. This simplification reduces molecular complexity and likely diminishes target selectivity .
Compound D : 4-(1H-Pyrazol-4-yl)piperidine Dihydrochloride (CAS 690261-96-2)
  • Molecular Formula : C₈H₁₄ClN₃
  • Molecular Weight : 187.67 g/mol
  • Key Differences: Lacks both aromatic phenyl groups, serving as a minimal scaffold for further derivatization.

Functionalized Derivatives

Compound E : 4-[4-(3-Methoxypropoxy)phenyl]-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine (CAS 857531-85-2)
  • Molecular Formula : C₂₄H₂₉N₃O₂
  • Molecular Weight : 391.51 g/mol
  • Key Differences : The addition of a 3-methoxypropoxy group enhances hydrophilicity and may improve solubility. This modification could extend half-life by reducing metabolic degradation .

Pharmacological and Physicochemical Comparison

Table 1: Structural and Functional Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 857531-00-1 C₂₀H₁₉ClN₄ 350.84 4-Chlorophenyl, 4-pyrazole substitution; kinase inhibitor
Compound A 857532-43-5 C₂₀H₁₉ClFN₄ 355.84 2-Chloro-3-fluorophenyl; increased electronegativity
Compound B N/A C₂₀H₂₁N₄ 317.41 Phenyl substitution; reduced halogen interactions
Compound C 902836-38-8 C₁₄H₁₆ClN₃ 261.75 Pyrazole-1-yl substitution; simplified structure
Compound D 690261-96-2 C₈H₁₄ClN₃ 187.67 Minimal scaffold; dihydrochloride salt
Compound E 857531-85-2 C₂₄H₂₉N₃O₂ 391.51 3-Methoxypropoxy group; enhanced solubility

Binding Affinity and Selectivity

  • The target compound’s 4-chlorophenyl group enhances binding to hydrophobic pockets in kinases, while pyrazole facilitates hydrogen bonding .
  • Compound A’s fluorine atom may improve binding through polar interactions but could introduce steric clashes in compact binding sites .
  • Compound E’s methoxypropoxy group likely improves water solubility but may reduce membrane permeability due to increased polarity .

Biological Activity

4-(3-Chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine, also known as DB07859, is a compound of interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C20_{20}H20_{20}ClN3_3
  • Molecular Weight : 337.846 g/mol
  • IUPAC Name : this compound
  • DrugBank ID : DB07859

This compound belongs to the class of organic compounds known as diphenylmethanes, characterized by a piperidine ring substituted with two aryl groups .

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

A comparative study highlighted that compounds with similar structures demonstrated varying degrees of cytotoxicity against human cancer cell lines, with IC50_{50} values ranging from 193.93 µg/mL to over 371.36 µg/mL depending on the specific derivative and cell line tested .

CompoundCell LineIC50_{50} (µg/mL)
7fA549193.93
7aA549208.58
ControlA549371.36

The mechanism by which this compound exerts its effects may involve multiple pathways:

  • Inhibition of Platelet Aggregation : The compound has been shown to modulate platelet activity by interacting with proteins involved in signaling pathways, promoting a resting state in circulating platelets .
  • Anti-inflammatory Effects : Similar pyrazole derivatives have demonstrated anti-inflammatory properties, potentially making them suitable for treating inflammatory conditions .
  • Antimicrobial Activity : Some studies suggest that pyrazole-containing compounds possess antimicrobial properties, which could be beneficial in treating infections .

Study on Anticancer Properties

In a recent study published in Nature, researchers synthesized various pyrazole derivatives and evaluated their anticancer activities against several human cancer cell lines (e.g., H460, A549). The findings indicated that certain derivatives exhibited strong cytotoxic effects, suggesting a promising avenue for cancer treatment .

Antimicrobial Evaluation

Another study investigated the antibacterial and antifungal activities of pyrazole derivatives, including those structurally related to our compound of interest. The results showed significant inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Q & A

Q. What are the established synthetic routes for 4-(3-Chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and purification. For example, analogous piperidine-pyrazole derivatives are synthesized via nucleophilic substitution or coupling reactions in dichloromethane with sodium hydroxide, followed by extraction and chromatography . Purity optimization (>99%) may require recrystallization or HPLC, as demonstrated in similar compounds .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

X-ray crystallography (e.g., confirming dihedral angles between aromatic rings) and NMR spectroscopy are essential. For instance, crystallographic data for related compounds reveal planar pyrazole rings and intramolecular hydrogen bonding (e.g., C–H···N interactions), which stabilize the structure . Mass spectrometry and FT-IR further validate molecular weight and functional groups .

Q. What preliminary biological screening approaches are recommended to assess its pharmacological potential?

Initial screening should include receptor binding assays (e.g., dopamine D2, 5-HT2A) and antimicrobial activity tests. Analogous compounds exhibit affinity for DA and serotonin receptors, suggesting similar profiling for this compound . Antimicrobial evaluation against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) via broth microdilution can identify baseline activity .

Advanced Research Questions

Q. How can computational modeling guide reaction design and optimization for this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent, catalyst) . Molecular docking can also prioritize synthetic targets by predicting binding affinity to biological targets .

Q. What strategies resolve contradictions in receptor binding data, particularly for off-target interactions?

Contradictory binding data may arise from assay variability (e.g., radioligand vs. functional assays). To address this:

  • Use orthogonal methods (e.g., surface plasmon resonance, cryo-EM) to validate interactions .
  • Perform crystallographic studies to confirm binding poses, as seen in pyrazole derivatives with resolved protein-ligand structures .
  • Analyze structure-activity relationships (SAR) by synthesizing analogs with modified substituents (e.g., halogen substitution) .

Q. How can intramolecular interactions (e.g., hydrogen bonding) influence the compound’s conformational stability and bioactivity?

Intramolecular hydrogen bonds (e.g., C17–H17B···N2 in related structures) stabilize specific conformations, enhancing receptor binding. For example, S(6) ring motifs in pyrazole-piperidine derivatives improve metabolic stability by reducing rotational freedom . Computational simulations (e.g., molecular dynamics) can model these interactions and guide derivatization .

Q. What methodologies are effective for scaling up synthesis while maintaining enantiomeric purity?

Continuous flow chemistry and asymmetric catalysis (e.g., chiral auxiliaries) minimize racemization. For example, tert-butyl carbamate-protected intermediates (e.g., 4-[4-(pyrazolyl)phenyl]piperidine derivatives) are scaled via telescoped reactions, avoiding column chromatography . Process analytical technology (PAT) monitors critical quality attributes (e.g., enantiomeric excess) in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.